(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-ethylphenyl group and a 3-methoxyphenyl group. Chalcones are known for their diverse biological activities, including roles as enzyme inhibitors, anticancer agents, and antiviral compounds . The ethyl substituent at the para position of one phenyl ring and the methoxy group at the meta position of the other distinguish this compound from its analogs. Its structural features influence physicochemical properties such as solubility, logP, and intermolecular interactions, which are critical for pharmacological applications.
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-14-7-9-15(10-8-14)11-12-18(19)16-5-4-6-17(13-16)20-2/h4-13H,3H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQOVZBHNAFKDT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one depends on its specific application. For example, in biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to its observed biological effects. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural Comparison of Chalcone Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 280.35 | ~3.5 | 0 | 3 |
| C13 | 307.40 | ~2.8 | 0 | 4 |
| VI | 337.23 | ~4.2 | 0 | 3 |
| PAAPA | 324.38 | ~3.0 | 1 | 4 |
*Estimated using fragment-based methods.
Key Research Findings
- Substituent Position Matters : The 3-methoxy group in the target compound vs. 4-methoxy in other analogs (e.g., ’s (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ) alters electronic distribution, affecting binding to targets like MAO-A or acetylcholinesterase .
- Electron-Donating vs. Withdrawing Groups: PAAPA’s dimethylamino group (electron-donating) enhances ACE2 affinity, whereas halogenated analogs (e.g., VI) rely on hydrophobic interactions .
- Hybrid Analogues : ’s compound with a benzimidazole moiety shows how heterocyclic additions can diversify applications, though this increases molecular weight and complexity .
Biological Activity
(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly classified as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings. This compound has garnered attention for its diverse biological activities, which are essential in various fields including pharmacology and medicinal chemistry.
- Chemical Formula : C18H18O2
- Molecular Weight : 270.34 g/mol
- CAS Number : 1354941-89-1
Chalcones are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one contributes to its biological efficacy.
Antimicrobial Properties
Research indicates that chalcones exhibit significant antibacterial activity. For instance, studies have shown that derivatives of chalcones can inhibit the growth of various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that specific substituents on the phenyl rings enhance the antibacterial effects.
Table 1: Antibacterial Activity of Chalcones
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | TBD | E. coli, B. subtilis |
| (E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-one | ≥0.94 | E. coli, P. aeruginosa |
| Flavokawain B | TBD | Human oral carcinoma |
Anticancer Activity
The anticancer potential of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been investigated through various studies that highlight its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Mechanism of Action :
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at different phases depending on the cancer cell line studied. For example, it can induce G2/M phase arrest in cervical cancer cells.
- Apoptosis Induction : It enhances pro-apoptotic markers such as Bax while reducing anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells.
Table 2: Effects on Cell Cycle and Apoptosis
| Study | Cell Line | Phase Arrested | Apoptosis Markers |
|---|---|---|---|
| Hseu et al., 2020 | HeLa | G2/M | Increased Bax |
| Kello et al., 2020 | Caco-2 | G2/M | Activation of Caspases |
| Chen et al., 2021 | U937 | G0/G1 | Increased p53 |
Study on Antimicrobial Activity
In a recent study published in MDPI, researchers evaluated the antibacterial properties of several chalcone derivatives, including (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. The results indicated that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to known antibiotics .
Study on Anticancer Properties
Another significant study focused on the anticancer effects of chalcones demonstrated that (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one induced cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted its potential use as a therapeutic agent in cancer treatment due to its ability to modulate key apoptotic pathways .
Q & A
Q. What are the optimized synthetic routes for (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and 4-ethylbenzaldehyde. Key parameters include:
- Catalyst : 10–20% aqueous NaOH or KOH under reflux in ethanol .
- Reaction time : 6–12 hours, monitored by TLC for completion.
- Work-up : Acidification with dilute HCl followed by recrystallization (ethanol/hexane) to isolate the chalcone. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and exclusion of moisture to minimize side reactions like aldol adduct formation .
Q. How can researchers confirm the structural identity and purity of this chalcone derivative?
A combination of spectroscopic and analytical methods is essential:
- 1H/13C NMR : Confirm E-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketone protons) and assign substituent positions .
- IR Spectroscopy : Detect carbonyl stretch (~1650 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 294.1 for C18H18O2) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
Q. What solvent systems are effective for recrystallization and column chromatography purification?
- Recrystallization : Use ethanol/hexane (3:1 v/v) to achieve >95% purity, leveraging differential solubility of the chalcone versus unreacted starting materials .
- Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1) for challenging separations, especially if byproducts like cis-isomers are present .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 4-ethyl vs. 3-methoxy) influence the compound’s physicochemical and biological properties?
- Electron-Donating Groups (EDGs) : The 3-methoxy group increases electron density on the ketone, enhancing reactivity in nucleophilic additions but reducing stability under oxidative conditions .
- Hydrophobic Interactions : The 4-ethylphenyl moiety improves lipid solubility, which can be correlated with membrane permeability in cellular assays .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chloro or 4-fluoro derivatives) to assess how substituents modulate antimicrobial or anticancer activity .
Q. What computational methods are used to predict the compound’s bioactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and stability. For this chalcone, a narrow HOMO-LUMO gap (~3.5 eV) suggests potential as an electron-deficient Michael acceptor .
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or tubulin, focusing on hydrogen bonding with the ketone and π-π stacking with aromatic substituents .
- MD Simulations : Assess dynamic interactions over time, such as binding persistence in enzyme active sites .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting results .
- Mechanistic Studies : Perform ROS generation assays or apoptosis markers (e.g., caspase-3) to distinguish cytotoxic pathways from artifacts .
Q. What advanced techniques characterize polymorphism or hydrate formation in this compound?
- Single-Crystal X-ray Diffraction : Identify polymorphic forms (e.g., anhydrous vs. monohydrate) and analyze hydrogen-bonding networks. For example, the monohydrate form may exhibit altered bioavailability due to lattice stability .
- Thermogravimetric Analysis (TGA) : Quantify hydrate water loss (~100–150°C) and correlate with crystallinity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
